3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide is a chemical compound characterized by its unique structure, which includes an amino group, a cyclopropylmethyl group, and a benzamide core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
This compound belongs to the class of benzamides, which are derivatives of benzoic acid where the carboxylic acid group is replaced by an amide. The presence of the cyclopropylmethyl moiety adds to its structural diversity and may influence its pharmacological properties. Research has indicated that similar compounds can exhibit significant biological activities, making them valuable for further study in drug development and other applications .
The synthesis of 3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide typically involves several key steps:
In industrial settings, these synthetic routes may be optimized for large-scale production, employing continuous flow reactors and automated systems to enhance yield and purity.
The molecular structure of 3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide can be described as follows:
The structural configuration plays a crucial role in determining the compound's reactivity and interaction with biological targets .
3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide can participate in various chemical reactions:
The mechanism of action for 3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor for certain enzymes or receptors, affecting pathways related to inflammation or microbial resistance. The precise mechanisms depend on the specific biological context and targets involved .
3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide has several scientific applications:
The benzamide scaffold represents a privileged structure in central nervous system (CNS) drug design, characterized by its conformational flexibility, hydrogen-bonding capacity, and metabolic stability. Within this chemical class, 3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide exemplifies strategic molecular engineering for neurotherapeutic targeting. Its structure integrates three pharmacophoric elements critical for blood-brain barrier (BBB) penetration and receptor engagement:
Table 1: Structural Comparison of Bioactive Benzamide Derivatives
Compound | Core Structure | Key Substituents | Pharmacological Target |
---|---|---|---|
3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide | Benzamide | meta-Aminomethyl, N-Cyclopropylmethyl | Opioid receptors (predicted) |
FTBMT [5] | Benzamide | Triazole, Trifluoromethylbenzyl | GPR52 agonist |
3-Amino-N-cyclopropyl-4-methylbenzamide [6] | Benzamide | meta-Amino, para-Methyl | Unknown (structural analog) |
Lorcaserin [9] | Benzamide | Chlorophenyl, Ethylamino | 5-HT~2C~ receptor agonist |
This molecular architecture aligns with established CNS drug space parameters: molecular weight (MW = 232.3 g/mol), calculated partition coefficient (cLogP ≈ 1.8), hydrogen bond acceptors (HBA = 3), and hydrogen bond donors (HBD = 2), positioning it favorably for brain accessibility [1] [6]. The scaffold’s similarity to neuromodulatory agents like GPR52 agonists [5] and opioid receptor ligands [3] underscores its potential for targeting neuropsychiatric and pain disorders.
The N-cyclopropylmethyl (N-CPM) moiety is a critical determinant of functional selectivity at opioid and related GPCRs. Structural biology studies reveal that this group engages a conserved hydrophobic subpocket between transmembrane helices 5 (TM5) and extracellular loop 2 (ECL2), influencing receptor conformational states:
In 3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide, the N-CPM group synergizes with the aminomethylbenzyl component to create a "dual vector" pharmacophore. The aminomethyl arm may target anionic residues in the orthosteric pocket (e.g., D~128~ in MOR), while N-CPM extends toward less conserved allosteric regions, potentially conferring subtype selectivity. Such modular design mirrors biased agonists like TRV130 (oliceridine), where N-cyclopropylmethyl optimizes signaling bias [3] [10].
Table 2: GPCR Modulation by N-Cyclopropylmethyl-Containing Ligands
Ligand | Receptor Target | Functional Effect | Structural Basis |
---|---|---|---|
3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide (predicted) | MOR/KOR | G~i~ bias (hypothesized) | Aminomethyl: orthosteric engagement; N-CPM: TM5/ECL2 subpocket |
MP1207/MP1208 [3] | MOR/KOR | G~i~ partial agonism, diminished β-arrestin recruitment | N-CPM stabilizes TM5-ECL2 hydrophobic cleft |
FTBMT [5] | GPR52 | cAMP elevation, antipsychotic-like effects | N-Benzyl analog; cyclopropyl absent |
IBNtxA [3] | MOR | G~i~ bias, reduced respiratory depression | 6β-amidoepoxymorphinan with C14-OH |
Despite the prevalence of aminomethyl-substituted aromatics in neurotherapeutics, quantitative structure-BBB relationships for this moiety remain inadequately characterized. Critical knowledge gaps include:
Table 3: Blood-Brain Barrier Penetration Assessment Methods for Aminomethyl Derivatives
Method | Application Example | Sensitivity | Suitability for 3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide |
---|---|---|---|
Microdialysis/MS | Quantified APBP (CGP 36742) in rat brain dialyzate | 10 µM LOD | Ideal for unmodified compound detection in interstitial fluid |
GC/MS tissue analysis | Tissue distribution of phosphinic acid analogs | 1 µM LOD | Requires derivatization; may alter analyte stability |
Arterial input avoidance [4] | Assessed aspirin penetration after axillary injection | N/A | Minimizes peripheral metabolism; applicable to initial kinetics |
In silico prediction (QSPR) | logBB = -0.04 to +0.26 for analogs [6] | Variable | Limited by training set diversity; needs experimental validation |
Priority research directions should include:
Closing these gaps could establish aminomethyl benzamides as versatile scaffolds for next-generation neurotherapeutics with optimized brain delivery.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2